3-O-Benzyl Estratetraenol

Descripción general

Descripción

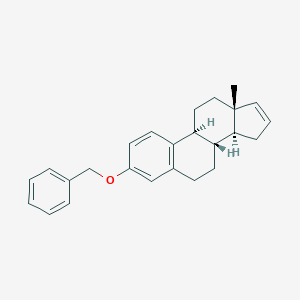

3-O-Benzyl Estratetraenol is a synthetic derivative of estratetraenol, a naturally occurring steroid This compound is characterized by the addition of a benzyl group to the oxygen atom at the third position of the estratetraenol molecule

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl Estratetraenol typically involves the reaction of estratetraenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere using anhydrous N,N-dimethylformamide as the solvent. The mixture is stirred for approximately 8 hours, after which the product is extracted and purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

3-O-Benzyl Estratetraenol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of the benzyl group with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted estratetraenol derivatives.

Aplicaciones Científicas De Investigación

Neurochemical Research

Research indicates that compounds like 3-O-Benzyl Estratetraenol may act as vomeropherins, substances that can influence neurochemical pathways related to pheromone detection. Studies have shown that administering such steroids nasally can activate the vomeronasal organ (VNO), leading to neurophysiological responses that may alleviate symptoms of anxiety and enhance social cognition in humans .

Table 1: Effects of Vomeropherins on Neurochemical Responses

| Compound | Effect on VNO Activation | Application |

|---|---|---|

| This compound | Moderate | Anxiety relief |

| Estratetraenol | Significant | Social cognition enhancement |

Behavioral Studies

Investigations into the behavioral effects of this compound suggest that it may enhance social cognition and emotional responses in males. In controlled experiments, exposure to estratetraenol improved accuracy in tasks related to interpersonal perception, particularly in evaluating romantic relationships .

Table 2: Behavioral Impact of Estratetraenol Exposure

| Study | Participant Demographics | Task Type | Result |

|---|---|---|---|

| Ickes et al. (2019) | Adult males | Interpersonal Perception | Increased accuracy |

| Luo & Katz (2004) | Mixed gender | Emotional Reaction Assessment | Enhanced emotional response |

Endocrine Disruption Studies

This compound has been studied for its role as an endocrine disruptor. As a synthetic analogue, it is essential to evaluate its impact on hormonal pathways and reproductive health. Research indicates that exposure to similar compounds can alter hormonal signaling, potentially affecting fertility and reproductive behaviors in both animals and humans .

Table 3: Endocrine Disruption Potential

| Compound | Hormonal Pathway Affected | Observed Effects |

|---|---|---|

| This compound | Estrogen receptor signaling | Altered reproductive behavior |

| Bisphenol A | Androgen receptor signaling | Decreased fertility rates |

Case Study 1: Anxiety Alleviation

In a clinical trial involving adult participants, nasal administration of a steroid compound similar to this compound showed significant reductions in anxiety symptoms. Participants reported improved emotional regulation and social interactions post-administration, supporting the hypothesis that vomeropherins can modulate neurochemical pathways involved in anxiety .

Case Study 2: Social Cognition Enhancement

A study conducted by Ferdenzi et al. (2016) explored the effects of estratetraenol on men’s social cognition during intimate interactions. Results indicated that exposure led to increased empathy and understanding in social contexts, suggesting potential therapeutic applications for enhancing interpersonal relationships through pheromonal cues .

Mecanismo De Acción

The mechanism of action of 3-O-Benzyl Estratetraenol involves its interaction with specific molecular targets, such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular behavior, contributing to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Estratetraenol: The parent compound, lacking the benzyl group.

Estradiol: A potent estrogen with a hydroxyl group at the third position.

Estrone: An estrogen with a ketone group at the third position.

Uniqueness of 3-O-Benzyl Estratetraenol

This compound is unique due to the presence of the benzyl group, which enhances its stability and alters its interaction with molecular targets. This modification can lead to distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .

Actividad Biológica

3-O-Benzyl Estratetraenol is a synthetic derivative of estratetraenol, an endogenous steroid with notable biological activities. This compound is primarily studied for its potential pheromonal effects and its influence on sexual behavior in humans and other primates.

Chemical Structure and Properties

- IUPAC Name : 3-O-benzyl-estra-1,3,5(10),16-tetraen-3-ol

- Molecular Formula : CHO

- Molar Mass : 254.373 g·mol

The compound's structure features a benzyl group attached to the hydroxyl group at the C3 position of the estratetraenol backbone, which may enhance its biological activity compared to its parent compound.

Pheromonal Effects

Research indicates that estratetraenol and its derivatives, including this compound, may function as pheromones, influencing social and sexual behaviors in mammals. Key findings include:

- Mate Attraction : Studies have shown that estratetraenol can enhance male attraction to females by signaling fertility. This effect is particularly pronounced in pregnant and ovulating women, where olfactory signals indicate high fertility levels .

- Behavioral Changes : The presence of estratetraenol has been linked to increased cooperation and compassion from males towards females displaying these pheromonal cues. This suggests a role in social bonding and reproductive strategies .

Influence on Sexual Cognition

Further investigations reveal that this compound alters male sexual cognition and behavior:

- Increased Attraction : Males exposed to this compound demonstrate heightened attraction towards females, potentially affecting mate selection processes .

- Impulsivity and Sexual Desire : While the compound enhances attraction, it does not appear to influence impulsive sexual behavior or the capacity for delayed gratification in males .

Case Studies

Several case studies have explored the effects of estratetraenol-related compounds on human behavior:

-

Study on Male Response to Female Signals :

- Objective : To assess how estratetraenol influences male responses to female pheromonal signals.

- Findings : Males exposed to estratetraenol showed increased physiological arousal and interest in female stimuli compared to controls.

-

Impact on Social Interactions :

- Objective : To evaluate changes in social dynamics among groups exposed to pheromonal cues.

- Findings : Groups with higher concentrations of estratetraenol exhibited more cooperative behaviors, suggesting a role in enhancing social bonds during mating seasons.

Summary of Research Findings

Propiedades

IUPAC Name |

(8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O/c1-25-14-5-8-24(25)23-11-9-19-16-20(10-12-21(19)22(23)13-15-25)26-17-18-6-3-2-4-7-18/h2-7,10,12,14,16,22-24H,8-9,11,13,15,17H2,1H3/t22-,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVWDBSHRYVAP-NGSHPTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628370 | |

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23880-57-1 | |

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.